3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one
Description
3-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]-2H-chromen-2-one (hereafter referred to as 4b) is a coumarin-chalcone hybrid synthesized via Claisen-Schmidt condensation. The compound features a coumarin core (2H-chromen-2-one) linked to a 4-bromophenyl-substituted α,β-unsaturated ketone (chalcone moiety) . Its structure is characterized by:
- Molecular formula: C₁₈H₁₁BrO₃.
- Key spectral data: IR bands at 3168 cm⁻¹ (–OH), 1622 cm⁻¹ (>C=O), and 1577 cm⁻¹ (C=C); NMR signals confirming the chalcone (δ 7.2–8.2 ppm for aromatic protons) and coumarin frameworks .
- Synthesis: Prepared under anhydrous conditions using 4-bromo-phenylacetic acid and salicylaldehyde derivatives, yielding 75% after recrystallization .
Properties
IUPAC Name |
3-[(E)-3-(4-bromophenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOWCYOCGZAQIT-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation with 3-Acetyl-4-hydroxycoumarin
The primary route involves a Claisen-Schmidt condensation between 3-acetyl-4-hydroxycoumarin and 4-bromobenzaldehyde. Source details this method:
-
Reactants :
-
3-Acetyl-4-hydroxycoumarin (0.031 mol)
-
4-Bromobenzaldehyde (0.03 mol)
-
Chloroform (30 mL)
-
Piperidine (0.02 mol, catalytic)
-
-
Procedure :
-
Yield and Physical Properties :
Mechanistic Insights
The reaction proceeds via enolate formation at the acetyl group of 3-acetyl-4-hydroxycoumarin, followed by nucleophilic attack on the aldehyde. Piperidine facilitates deprotonation and stabilizes intermediates. Intramolecular hydrogen bonding in the coumarin core directs regioselectivity.
Alternative Method Using 3-Acetyl-4-difluoroboryloxycoumarin
Source reports an optimized pathway using 3-acetyl-4-difluoroboryloxycoumarin to enhance reactivity:
-
Reactants :
-
3-Acetyl-4-difluoroboryloxycoumarin (0.031 mol)
-
4-Bromobenzaldehyde (0.03 mol)
-
Chloroform (30 mL)
-
Piperidine (0.02 mol)
-
-
Procedure :
-
Yield and Physical Properties :
Comparative Analysis
The boronated precursor improves electrophilicity at the acetyl group, enhancing condensation efficiency. However, the lower melting point (145°C vs. 182°C) suggests differences in crystallinity or polymorphic forms.
Spectroscopic Characterization and Structural Validation
Infrared (IR) Spectroscopy
Key IR absorptions for 4b :
1H-NMR (400 MHz, CDCl3):
13C-NMR (100 MHz, CDCl3):
Elemental Analysis
Optimization and Reaction Monitoring
Solvent and Catalyst Screening
Temperature and Time Dependence
-
Reflux (60–80°C) : Optimal for complete conversion within 1.5 hours.
-
Room Temperature : Requires 24–36 hours for comparable yields.
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that chromenone derivatives exhibit significant antimicrobial properties. Studies have shown that 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one demonstrates activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Chromenones are known to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the inhibition of tumor growth. Specific studies have highlighted its effectiveness against breast and lung cancer cell lines .
Antioxidant Effects
The antioxidant capabilities of this compound have been documented, indicating its potential role in protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of chromenones, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that this compound could serve as a lead structure for developing new antimicrobial agents.
Study 2: Anticancer Mechanism
In vitro studies demonstrated that the compound could inhibit the proliferation of MCF-7 breast cancer cells. Mechanistic investigations revealed that it induces apoptosis via caspase activation and alters the expression of key regulatory proteins involved in cell survival pathways .
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and chromenone core allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of coumarin-chalcone hybrids are influenced by substituents on the phenyl ring. Below is a comparative analysis (Table 1):
Table 1: Structural and Physicochemical Comparison
Antiparasitic Activity
- A5 also inhibits Trypanosoma cruzi (EC₅₀: 18.7 μM), comparable to Benznidazole (14.5 μM) .
- A12 and A13 show moderate anti-Plasmodium activity (EC₅₀: ~15 μM), suggesting electron-donating groups (e.g., ethoxy) enhance antimalarial effects .
Anticancer Potential
- The morpholinophenyl derivative (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one inhibits T47D and HeLa cancer cells, highlighting the role of polar substituents in improving bioavailability .
Biological Activity
3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are recognized for their diverse pharmacological properties. The presence of a bromophenyl group in its structure enhances its potential biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and various biological assays.
Synthesis
The synthesis of this compound typically involves a Claisen condensation reaction between a substituted salicylaldehyde and an appropriate ketone or aldehyde. The general reaction scheme can be summarized as follows:
- Starting Materials : 4-bromobenzaldehyde and a suitable enone.
- Reaction Conditions : The reaction is usually catalyzed by an acid or base.
- Product Isolation : The final product is purified through recrystallization.
Structure-Activity Relationship (SAR)
The biological activity of chromenone derivatives is often influenced by their structural features. In the case of this compound, the following aspects are noteworthy:
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve interactions with biological targets.
- Chromene Backbone : The chromene structure contributes to the compound’s ability to interact with various enzymes and receptors.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Bromophenyl)chromen-2-one | Structure | Lacks enoyl group; mainly studied for photophysical properties. |
| 3-(4-Dimethylaminophenyl)prop-2-enoylchromenone | Structure | Contains dimethylamino group, enhancing solubility and potential bioactivity. |
| 3-(Naphtyl)prop-2-enoylchromenone | Structure | Features a naphthyl group, influencing electronic properties. |
Anticancer Activity
Research has documented significant anticancer properties for compounds similar to this compound. For instance:
- Cytotoxicity Studies : Compounds derived from chromenones exhibit cytotoxic effects against various cancer cell lines. For instance, IC50 values for related compounds have been reported below 900 nM against cancer cell lines like NUGC and DLDI .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Antibacterial Assays : It has demonstrated effectiveness against several bacterial strains, exhibiting minimum inhibitory concentrations (MICs) in the range of 0.625 mg/mL to 1.25 mg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
Case Studies
Several studies have explored the biological activity of chromenone derivatives:
- Cytotoxicity in Cancer Cell Lines :
- Mechanism of Action :
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3-acetyl-2H-chromen-2-one. Key steps include:
- Base catalysis (e.g., KOH or NaOH in ethanol) at 0–50°C for 2–3 hours .
- Post-reaction purification via recrystallization (ethanol or methanol) to isolate the chalcone-coumarin hybrid .
- Critical Parameters :
- Temperature control to avoid side reactions (e.g., over-oxidation).
- Stoichiometric balance of reactants (1:1 molar ratio) to maximize yield .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- Key Techniques :
- 1H/13C NMR : Peaks at δ 8.2–8.4 ppm (α,β-unsaturated ketone protons) and δ 160–180 ppm (carbonyl carbons) confirm the enone system .
- HRMS-ESI : Molecular ion peaks (e.g., [M+H]+ at m/z 395.03) validate the molecular formula (C₁₈H₁₁BrO₃) .
- Table 1: Representative NMR Data :
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| H-α (enone) | 8.3 | Coumarin C=O |
| C=O (enone) | 172.5 | Chalcone C=O |
| Br-C6H4 | 7.4–7.6 | Aromatic protons |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Approach :
- Controlled Assays : Use standardized protocols (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare bromine-substituted derivatives (e.g., 4-chloro or 4-fluoro analogs) to isolate substituent effects .
- Table 2: SAR Comparison :
| Substituent (X) | Bioactivity (IC₅₀, μM) |
|---|---|
| Br (target) | 12.3 (Anticancer) |
| Cl | 18.7 |
| F | 25.9 |
Q. What crystallographic strategies are recommended for analyzing this compound’s solid-state structure?
- Methods :
- SHELXL Refinement : Employ twin refinement for non-merohedral twinning (common in chalcone derivatives) using HKLF 5 format .
- Data Collection : High-resolution Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption correction .
- Critical Parameters :
- Monitor Rint (< 0.05) and GOF (≈1.0) to ensure data quality .
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- Protocol :
- DFT Calculations : Use B3LYP/6-31G* basis sets to compute HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps .
- Docking Studies : Target enzymes like Topoisomerase II or Cytochrome P450 to rationalize biological activity .
Q. What challenges arise during purification, and how can they be mitigated?
- Challenges :
- Low solubility in polar solvents (e.g., water) due to the hydrophobic coumarin core.
- Co-crystallization with unreacted starting materials.
- Solutions :
- Gradient recrystallization (ethanol/ethyl acetate mixtures) .
- Column chromatography with silica gel (hexane:ethyl acetate = 7:3) .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction pH (8–10) and solvent purity (≥99% ethanol) to ensure consistency .
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
- Data Reporting : Include ΔGbinding (kcal/mol) in docking studies to quantify target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
